Regioisomeric Specificity: 4-Nitro-5-carbaldehyde Pattern vs. 3-Nitro-5-carbaldehyde and 3-Nitro-4-carbaldehyde Isomers in Synthetic Patent Documentation
The 4-nitro-5-carbaldehyde substitution pattern of the target compound (CAS 1517860-48-8) is the sole regioisomer explicitly named in the synthetic pathway of CA 2939848 A1, a Genentech patent directed to Pim kinase (Pim-1, -2, -3) inhibitors for cancer . Figure 9 of the patent depicts the conversion of 1-substituted-4-nitro-1H-pyrazole-5-carbaldehyde compounds (compound class 36) into tert-butyl oxepan-ylcarbamate inhibitors (compound class 47) . Neither the 3-nitro-5-carbaldehyde isomer (CAS 1215121-75-7) nor the 3-nitro-4-carbaldehyde isomer (CAS 64182-15-6) is cited in this patent class, underscoring the positional specificity required for productive downstream functionalization.
| Evidence Dimension | Patent-cited synthetic utility as a specific intermediate |
|---|---|
| Target Compound Data | Explicitly required in CA 2939848 A1 (Pim kinase inhibitors); corresponds to 1-substituted-4-nitro-1H-pyrazole-5-carbaldehyde scaffold 36 in Figure 9 |
| Comparator Or Baseline | 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde (CAS 1215121-75-7) – no citation in this patent class. 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde (CAS 64182-15-6) – no citation in this patent class |
| Quantified Difference | Target compound is the only C₅H₅N₃O₃ regioisomer documented in the CA 2939848 A1 synthetic scheme |
| Conditions | Patent CA 2939848 A1, Figure 9; synthetic route to tert-butyl (2R,3R,4S,5R)-5-hydroxy-3,5-dimethyl-2-(1-substituted-4-nitro-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-ylcarbamate compounds |
Why This Matters
Procurement of the incorrect regioisomer leads to divergent intermediates incompatible with the patented Pim kinase inhibitor synthetic route, directly compromising drug discovery reproducibility.
- [1] Genentech, Inc. (2016). Oxepan-2-yl-pyrazol-4-yl-heterocyclyl-carboxamide Compounds and Methods of Use. Canadian Patent CA 2939848 A1. Figure 9; compound classes 36 and 47. View Source
